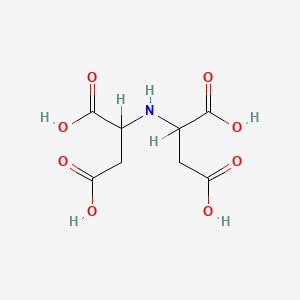
2,2'-azanediyldisuccinic acid
Descripción general
Descripción
2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used as an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) due to its lower toxicity and higher biodegradability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2'-azanediyldisuccinic acid can be synthesized by reacting maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of a concentrated disodium maleate solution, to which ammonia is added at temperatures ranging from 90 to 145°C. Excess water and ammonia are then distilled off to obtain an aqueous solution containing about 34% tetrasodium iminodisuccinate .
Industrial Production Methods: In industrial settings, the synthesis of imidodisuccinic acid involves similar steps but on a larger scale. The process may include spray-drying to obtain a solid mixture consisting of tetrasodium iminodisuccinate salts and other by-products. The by-products do not affect the complexing capacity or biodegradability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2'-azanediyldisuccinic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Chelation: Typically involves metal ions like calcium, magnesium, and iron.
Oxidation/Reduction: Conditions may vary depending on the specific application and desired outcome.
Major Products: The primary products of these reactions are metal-imidodisuccinate complexes, which are used in various applications, including agriculture and industrial cleaning .
Aplicaciones Científicas De Investigación
2,2'-azanediyldisuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to stabilize metal ions in various chemical reactions.
Mecanismo De Acción
2,2'-azanediyldisuccinic acid exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process helps in the regulation of metal ion availability and reduces metal-mediated oxidative stress. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and homeostasis .
Comparación Con Compuestos Similares
- Ethylenediaminetetraacetic acid (EDTA)
- Nitrilotriacetic acid (NTA)
- Diethylenetriaminepentaacetic acid (DTPA)
Comparison: 2,2'-azanediyldisuccinic acid is unique due to its higher biodegradability and lower environmental toxicity compared to EDTA and NTA. While EDTA and DTPA are strong chelating agents, they are not fully biodegradable and have environmental drawbacks. This compound offers a more sustainable and eco-friendly alternative .
Propiedades
Número CAS |
7408-20-0 |
|---|---|
Fórmula molecular |
C8H11NO8 |
Peso molecular |
249.17 g/mol |
Nombre IUPAC |
2-(1,2-dicarboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |
Clave InChI |
PQHYOGIRXOKOEJ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |
Key on ui other cas no. |
131669-35-7 |
Sinónimos |
IDS cpd iminodisuccinate iminodisuccinic acid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














